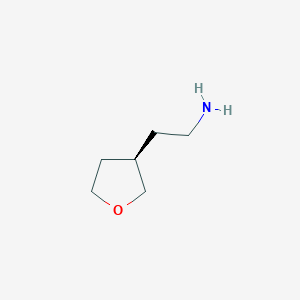
(r)-2-(Tetrahydrofuran-3-yl)ethyl amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE typically involves the reaction of tetrahydrofuran with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve more advanced techniques and equipment to achieve higher yields and purity .
Chemical Reactions Analysis
(3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of new carbon-nitrogen bonds.
Scientific Research Applications
(3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE can be compared with other similar compounds such as:
1-(Tetrahydrofuran-3-yl)ethan-1-amine: This compound has a similar structure but may differ in its reactivity and applications.
3-Furanmethanamine, tetrahydro-α-methyl-: Another structurally related compound with distinct properties and uses.
The uniqueness of (3R)-2-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE lies in its specific stereochemistry and the resulting effects on its chemical and biological behavior.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-[(3R)-oxolan-3-yl]ethanamine |
InChI |
InChI=1S/C6H13NO/c7-3-1-6-2-4-8-5-6/h6H,1-5,7H2/t6-/m1/s1 |
InChI Key |
CNWVPUYTZPMEDA-ZCFIWIBFSA-N |
Isomeric SMILES |
C1COC[C@@H]1CCN |
Canonical SMILES |
C1COCC1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















